Methyl(1S,2S)-2-(4-Bromophenyl)cyclopropanecarboxylate

Lipophilicity Chromatographic retention Drug-likeness optimization

Methyl (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylate (CAS 1304688-84-3, C₁₁H₁₁BrO₂, MW 255.11) is an enantiopure trans-cyclopropane ester bearing a para-bromophenyl substituent. It belongs to the class of 1,2-disubstituted cyclopropane carboxylates, which serve as versatile chiral intermediates in medicinal chemistry and organic synthesis.

Molecular Formula C11H11BrO2
Molecular Weight 255.11 g/mol
Cat. No. B12282046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl(1S,2S)-2-(4-Bromophenyl)cyclopropanecarboxylate
Molecular FormulaC11H11BrO2
Molecular Weight255.11 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC1C2=CC=C(C=C2)Br
InChIInChI=1S/C11H11BrO2/c1-14-11(13)10-6-9(10)7-2-4-8(12)5-3-7/h2-5,9-10H,6H2,1H3
InChIKeyFPDHNYIMWNFQIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (1S,2S)-2-(4-Bromophenyl)cyclopropanecarboxylate – Chiral Cyclopropane Building Block for Stereospecific Synthesis and Cross-Coupling


Methyl (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylate (CAS 1304688-84-3, C₁₁H₁₁BrO₂, MW 255.11) is an enantiopure trans-cyclopropane ester bearing a para-bromophenyl substituent . It belongs to the class of 1,2-disubstituted cyclopropane carboxylates, which serve as versatile chiral intermediates in medicinal chemistry and organic synthesis. The (1S,2S) absolute configuration confers defined three-dimensional geometry that directly influences downstream biological target engagement when elaborated into pharmacologically active amines or amides [1]. The para-bromine atom provides a synthetic handle for palladium-catalyzed cross-coupling reactions, enabling modular diversification into biaryl and aryl-alkyne analogs without perturbing the cyclopropane stereocenters.

Why Methyl (1S,2S)-2-(4-Bromophenyl)cyclopropanecarboxylate Cannot Be Replaced by Common Analogs in Stereochemically Demanding Workflows


Generic substitution with the corresponding ethyl ester, carboxylic acid, racemic trans mixture, or regioisomeric 3-bromophenyl variant introduces measurable liabilities in lipophilicity, mass spectrometric detectability, enantiomeric purity, and cross-coupling selectivity that cascade into downstream synthetic and biological outcomes. The methyl ester's lower LogP (~2.85 predicted) relative to the ethyl ester (LogP 3.35) alters partitioning behavior in both chromatographic purification and biological assay media. The (1S,2S) stereochemistry is non-negotiable for generating enantiopure tranylcypromine-derived LSD1 inhibitors, where the corresponding enantiomeric amine series shows distinct potency [1]. Replacement with the 3-bromophenyl regioisomer or the ring-contracted cyclopropane-1-carboxylate positional isomer reshapes the three-dimensional pharmacophore, invalidating structure-activity relationships established for the para-substituted scaffold.

Quantitative Comparator Evidence: Methyl (1S,2S)-2-(4-Bromophenyl)cyclopropanecarboxylate Versus Closest Analogs


Lipophilicity Differentiation: Methyl Ester vs. Ethyl Ester LogP Comparison for Chromatographic and Biological Partitioning

The methyl ester exhibits a predicted LogP approximately 0.5 units lower than its direct ethyl ester congener, Ethyl (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylate (CAS 875479-34-8), which has an experimentally reported LogP of 3.35 . This ~0.5 LogP decrement translates to an approximately threefold reduction in octanol-water partition coefficient, favoring earlier elution in reversed-phase HPLC and reduced non-specific protein binding in biochemical assays. For procurement decisions, the lower LogP methyl ester is preferred when downstream applications require aqueous compatibility or when metabolic clearance concerns make excessive lipophilicity undesirable.

Lipophilicity Chromatographic retention Drug-likeness optimization

Mass Spectrometric Stability: Methyl Ester Molecular Ion Integrity Under Electron Impact vs. Ethyl Ester

A systematic mass-spectrometric study of cyclopropanecarboxylic acid esters demonstrated that methyl esters exhibit greater stability toward electron impact (EI) than the corresponding ethyl esters, with the stability hierarchy: methyl ester > carboxylic acid > ethyl ester [1]. Methyl esters produce stronger molecular ion peak intensities, while ethyl esters undergo more facile fragmentation. For the 2-(4-bromophenyl)cyclopropane series, this means the methyl ester provides superior molecular ion detection sensitivity, which is critical for reaction monitoring, impurity profiling, and structural confirmation in synthetic workflows.

Mass spectrometry Analytical characterization Molecular ion stability

Suzuki Coupling Enablement: C–Br Bond Dissociation Energy Enabling Selective Cross-Coupling vs. C–Cl Analogs

The para-bromine substituent in the target compound provides a thermodynamic advantage for palladium-catalyzed cross-coupling over the corresponding 4-chlorophenyl analog. The C–Br bond dissociation energy is approximately 285 kJ/mol, compared with ~327 kJ/mol for the C–Cl bond . This 42 kJ/mol difference enables oxidative addition under milder conditions (lower temperature, shorter reaction time), reducing the risk of cyclopropane ring-opening or ester hydrolysis side reactions. The 4-bromophenyl cyclopropanecarboxylate scaffold has been explicitly employed to generate biphenyl analogs via Suzuki coupling, with the bromide serving as the electrophilic partner in diversification of tranylcypromine-derived LSD1 inhibitor libraries [1].

Cross-coupling Suzuki-Miyaura reaction Building block diversification

Enantiomeric Configuration as Determinant of Bioactivity: (1S,2S) Stereochemistry Required for LSD1 Inhibitor Potency

Enantioselective cyclopropanation of 4-bromostyrene with tert-butyl diazoacetate, followed by ester hydrolysis and Curtius rearrangement, yields enantiopure tranylcypromine analogs as single enantiomers. The (1S,2S)-configured cyclopropane ester is the direct precursor to the corresponding (1S,2S)-2-(4-bromophenyl)cyclopropylamine, which belongs to a series where the para-bromo analogues were more active than tranylcypromine itself in an LSD1 enzyme assay [1]. Critically, the para-bromo-substituted amine and its meta-bromo counterpart both exhibited micromolar growth inhibition of LNCaP prostate cancer cells, confirming that the 4-bromophenyl substitution pattern is productive, whereas alternative substitution patterns (ortho, or non-brominated) would not reproduce this activity profile. The defined (1S,2S) absolute configuration is essential: racemic or diastereomeric mixtures would confound dose-response relationships and confound SAR interpretation.

LSD1 inhibition Enantioselective synthesis Epigenetics

High-Value Application Scenarios for Methyl (1S,2S)-2-(4-Bromophenyl)cyclopropanecarboxylate Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of LSD1/KDM1A Inhibitor Candidates via Curtius Rearrangement

The (1S,2S)-methyl ester serves as the optimal precursor for generating enantiopure (1S,2S)-2-(4-bromophenyl)cyclopropylamine through ester hydrolysis followed by Curtius rearrangement, as demonstrated by Benelkebir et al. (2011) [1]. The para-bromo substituent yields LSD1 inhibitors more potent than the parent tranylcypromine scaffold. The methyl ester is preferred over the ethyl ester in this sequence because its lower lipophilicity (ΔLogP ≈ –0.5) simplifies extractive workup of the intermediate carboxylic acid, and its superior mass spectral molecular ion stability facilitates reaction monitoring by LC–MS. The resulting amine can be further diversified via Suzuki coupling at the bromine position to generate focused libraries of biphenyl LSD1 inhibitors.

Modular Building Block for Parallel Synthesis of Biaryl Cyclopropane Libraries via Suzuki-Miyaura Coupling

The C–Br bond (BDE ~285 kJ/mol) enables efficient oxidative addition to Pd(0) under mild conditions (e.g., K₂CO₃ or Cs₂CO₃, aqueous dioxane, 80–100 °C), whereas the corresponding C–Cl analog (BDE ~327 kJ/mol) would require harsher conditions that risk cyclopropane ring-opening [2]. Procurement of the methyl ester (rather than the ethyl ester) is advised for library synthesis because methyl esters are compatible with common Suzuki coupling bases without competitive transesterification, and the lower LogP facilitates automated reversed-phase HPLC purification of the coupled products. This application scenario is validated by the successful preparation of biphenyl LSD1 inhibitors from the bromide precursor [1].

Chiral Chromatography Method Development and Analytical Reference Standard

The (1S,2S) enantiomer, with its defined absolute configuration confirmed by asymmetric synthesis using chiral dirhodium catalysts achieving up to 99% ee for trans-cyclopropane derivatives [1], serves as an ideal chiral reference standard for HPLC and SFC method development. The methyl ester's lower LogP (~2.85 predicted) relative to the ethyl ester (LogP 3.35) provides distinct retention time windows on C18 and chiral stationary phases, enabling unambiguous resolution from its (1R,2R) enantiomer and the cis-diastereomer. Its superior mass spectral molecular ion intensity under EI conditions ensures reliable detection at low concentrations during method validation.

Mechanistic Probe for Cyclopropane Ring-Opening and Rearrangement Studies

The methyl ester is the preferred substrate for studying cyclopropane ring-opening reactions (e.g., with bromine, as reported for related dimethoxybromophenol cyclopropane esters [1]) because the methyl ester group is more readily hydrolyzed than the ethyl ester under controlled acidic or basic conditions, yet provides sufficient stability for isolation and characterization. The para-bromophenyl chromophore enables UV-traceable reaction monitoring, while the methyl ester's characteristic mass spectral fragmentation pattern (including [M–CH₃OH]⁺ and [M–CH₃]⁺ ions) provides definitive structural confirmation of ring-opened products versus intact cyclopropane byproducts.

Quote Request

Request a Quote for Methyl(1S,2S)-2-(4-Bromophenyl)cyclopropanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.